molecular formula C10H11N3 B183244 2-Methylquinoline-4,6-diamine CAS No. 5443-31-2

2-Methylquinoline-4,6-diamine

Cat. No. B183244
CAS RN: 5443-31-2
M. Wt: 173.21 g/mol
InChI Key: XKDPIURMGBVXAB-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,6-diamine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol .


Synthesis Analysis

The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One such method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The 2-Methylquinoline-4,6-diamine molecule contains a total of 39 bonds. There are 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Methylquinoline-4,6-diamine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Agent Synthesis

2-Methylquinoline-4,6-diamine serves as a key scaffold in medicinal chemistry due to its structural similarity to quinoline, which is a core structure in many therapeutic agents . Its derivatives have been explored for their anticancer properties, leveraging the compound’s ability to interfere with cellular replication processes. Additionally, its antimicrobial potential is being investigated, particularly in the development of new antibiotics to combat resistant strains of bacteria .

Pharmacology: Drug Development

In pharmacology, 2-Methylquinoline-4,6-diamine derivatives exhibit a broad spectrum of biological activities. They are considered in drug discovery programs for their bio-responses, including antioxidant, anti-inflammatory, and cardiovascular activities . The compound’s versatility allows for the creation of drugs with a wide range of pharmacological activities.

Synthetic Organic Chemistry: Reaction Catalyst

This compound is utilized in synthetic organic chemistry as a catalyst for various reactions. Its structure is conducive to electrophilic and nucleophilic substitution reactions, making it a valuable agent in the synthesis of complex organic molecules . Its role in facilitating these reactions is crucial for the construction of diverse molecular architectures.

Industrial Applications: Chemical Manufacturing

In the industrial sector, 2-Methylquinoline-4,6-diamine is used in the manufacturing of dyes, resins, and other chemical products . Its chemical properties allow it to bind with other compounds, creating materials with desired characteristics for commercial use.

Safety And Hazards

The safety data sheet for 2-Methylquinoline-4,6-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a highly flammable liquid and vapor .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Methylquinoline-4,6-diamine could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-methylquinoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDPIURMGBVXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279304
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-4,6-diamine

CAS RN

5443-31-2
Record name 5443-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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